molecular formula C5H6BrNS B13146422 5-Bromo-4-methylthiophen-2-amine

5-Bromo-4-methylthiophen-2-amine

Cat. No.: B13146422
M. Wt: 192.08 g/mol
InChI Key: SDEJVVPQVIIESL-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophen-2-amine is a heterocyclic aromatic compound featuring a thiophene ring substituted with a bromine atom at position 5, a methyl group at position 4, and an amine group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-donating amine group and electron-withdrawing bromine, enabling diverse functionalization pathways.

Properties

Molecular Formula

C5H6BrNS

Molecular Weight

192.08 g/mol

IUPAC Name

5-bromo-4-methylthiophen-2-amine

InChI

InChI=1S/C5H6BrNS/c1-3-2-4(7)8-5(3)6/h2H,7H2,1H3

InChI Key

SDEJVVPQVIIESL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylthiophen-2-amine typically involves the bromination of 4-methylthiophen-2-amine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 5-Bromo-4-methylthiophen-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-4-methylthiophen-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Major Products Formed:

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol or amine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-4-methylthiophen-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for the design of molecules with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, modifications of the thiophene ring can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, 5-Bromo-4-methylthiophen-2-amine is used in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylthiophen-2-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the amine group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Molecular Properties of Brominated Heterocyclic Amines

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Applications/Properties Reference ID
5-Bromo-4-methylthiophen-2-amine C₅H₆BrNS 192.08 Br (5), CH₃ (4), NH₂ (2) Pharmaceutical intermediates -
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine C₇H₅BrN₂S₂ 261.17 Br (5), thiophene (4), NH₂ (2) Antimicrobial agents
5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₈BrN₃S 286.15 Br (4), CH₃ (2), NH₂ (2) Kinase inhibitors, agrochemicals
4-Bromo-N,N-diphenyl-2-methylbenzo[b]thiophen-5-amine C₂₀H₁₆BrNS 382.32 Br (4), CH₃ (2), NH(C₆H₅)₂ (5) OLED materials, fluorescence

Key Observations:

Electronic Effects :

  • The electron-withdrawing bromine in 5-Bromo-4-methylthiophen-2-amine enhances electrophilic substitution at the amine-adjacent positions, similar to 4-Bromo-N,N-diphenyl-2-methylbenzo[b]thiophen-5-amine, which undergoes further functionalization for optoelectronic applications .
  • In contrast, 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine (C₇H₅BrN₂S₂) exhibits enhanced π-conjugation due to the fused thiophene-thiazole system, improving antimicrobial activity .

Synthesis Pathways :

  • Bromination using NBS (as in for benzo[b]thiophene derivatives) is a common method for introducing bromine to thiophene rings .
  • Thiazole and thiadiazole derivatives (e.g., and ) often involve cyclization reactions between hydrazides and carboxylic acids under POCl₃ catalysis .

Functional Analogues in Other Heterocycles

Key Differences:

  • Benzimidazole vs. Thiophene : Benzimidazole derivatives (e.g., ) exhibit higher thermal stability and fluorescence quantum yields due to fused aromatic systems, making them superior for optoelectronics .
  • Pyridine vs. Thiophene : Pyridine-based analogues (e.g., ) offer stronger basicity at the amine group, favoring coordination chemistry in catalytic systems .

Biological Activity

5-Bromo-4-methylthiophen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Bromo-4-methylthiophen-2-amine is characterized by the presence of a bromine atom and a methyl group on a thiophene ring, along with an amine functional group. This unique structure contributes to its reactivity and biological activity.

The biological activity of 5-Bromo-4-methylthiophen-2-amine is thought to involve its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, leading to various therapeutic effects. The exact mechanisms are still under investigation, but potential targets include sulfur-containing enzymes and proteins.

Antimicrobial Activity

Research indicates that 5-Bromo-4-methylthiophen-2-amine exhibits antimicrobial properties against various bacterial strains and fungi. A study demonstrated that derivatives of this compound showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anticancer Activity

The anticancer potential of 5-Bromo-4-methylthiophen-2-amine has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. For instance, a notable study reported that the compound reduced cell viability by up to 70% in MCF-7 breast cancer cells at a concentration of 50 µM .

Cell Line IC50 (µM) Effect (%)
MCF-7 (Breast Cancer)5070
HT29 (Colon Cancer)4065

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of various thiophene derivatives, including 5-Bromo-4-methylthiophen-2-amine. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Evaluation of Anticancer Properties : In vitro studies conducted on multiple cancer cell lines demonstrated that treatment with 5-Bromo-4-methylthiophen-2-amine resulted in apoptosis and cell cycle arrest. The mechanism was linked to the activation of caspase pathways, highlighting its potential for cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of 5-Bromo-4-methylthiophen-2-amine can be compared with structurally similar compounds:

Compound Antimicrobial Activity Anticancer Activity
3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amineModerateHigh
4-Methylthiophen-2-amineLowModerate
5-Bromo-2-methylthiopheneHighLow

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